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An important clarification: The molecule initially proposed, bromochlorofluoroiodomethane
(CBrClFI), is a hypothetical compound that has not yet been synthesized.[1][2] It is often cited

in theoretical discussions as the ultimate simple chiral molecule due to the presence of four

different stable halogen atoms.[1][3] However, for all practical and experimental purposes,

bromochlorofluoromethane (CHBrClF) serves as the quintessential simple chiral molecule.[1][4]

This guide will, therefore, focus on the synthesis, resolution, and characterization of

bromochlorofluoromethane, a molecule that has been instrumental in fundamental

stereochemical research.[4]

Introduction
Bromochlorofluoromethane (CHBrClF) is a trihalomethane that, despite its simple structure,

embodies the fundamental concept of chirality.[4] Its single carbon atom is bonded to four

different substituents (H, Br, Cl, F), creating a stereocenter and rendering the molecule non-

superimposable on its mirror image.[5] These two mirror-image forms are enantiomers,

designated as (R)- and (S)-bromochlorofluoromethane. The challenge of synthesizing and

separating these enantiomers, coupled with their unique spectroscopic properties, has made

CHBrClF a cornerstone for research in stereochemistry, chiroptical spectroscopy, and even

fundamental physics, particularly in the search for parity violation.[4][6]

This technical guide provides an in-depth overview of bromochlorofluoromethane, intended for

researchers, scientists, and professionals in drug development. It covers the synthesis and
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enantiomeric resolution of this molecule, its key physicochemical and chiroptical properties,

and the experimental protocols used for its characterization.

Physicochemical and Spectroscopic Data
The properties of bromochlorofluoromethane have been extensively studied. The following

tables summarize key quantitative data.

Table 1: General Physicochemical Properties of Bromochlorofluoromethane

Property Value Reference(s)

Molecular Formula CHBrClF [4]

Molar Mass 147.37 g/mol [4]

Density 1.953 g/cm³ [4]

Melting Point -115 °C [4]

Boiling Point 36 °C [4]

Table 2: Chiroptical and Spectroscopic Data for Bromochlorofluoromethane

Parameter Value Conditions Reference(s)

Maximum Molar

Rotation [Φ]D

1.2-2.2 deg·cm²/dmol

(estimated)
Neat [7]

Parity Violating

Energy Difference (S-

enantiomer lower)

~2.356 x 10⁻¹⁶ eV
Theoretical

Calculation
[4]

Parity Violating

Frequency Difference

(C-F stretch)

~2.4 mHz (R-

enantiomer lower)

Theoretical

Calculation
[4]

Key Vibrational

Frequencies (Gas

Phase)

See detailed

vibrational analysis

papers

Gas Phase IR/Raman [8]
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Synthesis and Enantiomeric Resolution
The synthesis of racemic bromochlorofluoromethane and the subsequent resolution of its

enantiomers have been significant chemical achievements due to the molecule's volatility and

lack of conventional functional groups for classical resolution.[4]

Synthesis of Racemic Bromochlorofluoromethane
A common laboratory synthesis involves the reductive halogenation of a suitable precursor.

One established method is the reaction of bromochlorodifluoromethane (Halon 1211) with a

reducing agent.

Experimental Protocol: Synthesis of (±)-CHBrClF

Apparatus: A flame-dried, three-necked flask equipped with a dropping funnel, a condenser,

and a magnetic stirrer is used. The reaction is carried out under an inert atmosphere (e.g.,

nitrogen or argon).

Reagents:

Bromochlorodifluoromethane (CBrClF₂)

Tributyltin hydride (Bu₃SnH)

Azobisisobutyronitrile (AIBN) as a radical initiator

Anhydrous toluene as the solvent

Procedure: a. A solution of bromochlorodifluoromethane in anhydrous toluene is placed in

the reaction flask and cooled in an ice bath. b. A small amount of AIBN is added to the flask.

c. A solution of tributyltin hydride in anhydrous toluene is added dropwise from the dropping

funnel over several hours. d. After the addition is complete, the reaction mixture is allowed to

warm to room temperature and then gently refluxed for 2-4 hours, with the reaction progress

monitored by Gas Chromatography (GC). e. The product, bromochlorofluoromethane, is a

volatile liquid. It is separated from the high-boiling tin byproducts and the solvent by

fractional distillation.
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Resolution of Enantiomers
The resolution of CHBrClF enantiomers has been achieved through various advanced

techniques, as classical methods are not feasible. One notable method involves the use of

chiral host molecules known as cryptophanes.[7]

Experimental Protocol: Enantiomeric Resolution using a Chiral Cryptophane Host

Principle: A chiral cryptophane host molecule forms diastereomeric inclusion complexes with

the (R)- and (S)-enantiomers of bromochlorofluoromethane. These diastereomeric

complexes have different stabilities and can be distinguished by Nuclear Magnetic

Resonance (NMR) spectroscopy.

Apparatus: High-field NMR spectrometer.

Reagents:

Racemic or partially enriched bromochlorofluoromethane.

A chiral cryptophane host (e.g., cryptophane-C) dissolved in a suitable deuterated solvent

(e.g., CDCl₃).

Procedure: a. A solution of the chiral cryptophane host is prepared in the NMR tube. b. A

sample of bromochlorofluoromethane is introduced into the NMR tube. c. The ¹H NMR

spectrum is recorded at a temperature where the inclusion/exclusion exchange is fast on the

NMR timescale (e.g., 332 K). d. The signals corresponding to the protons of the included (+)

and (-) enantiomers of CHBrClF will be separated due to the different magnetic environments

in the diastereomeric complexes. e. The enantiomeric excess (ee) can be determined by

integrating the separated NMR signals.

The logical workflow for the synthesis and resolution is depicted below.
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Workflow for Synthesis and Resolution of CHBrClF

Synthesis of Racemic CHBrClF

Enantiomeric Resolution

Precursor: CBrClF2
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Caption: Logical workflow for the synthesis of racemic bromochlorofluoromethane and its

subsequent enantiomeric resolution.

Chiroptical Spectroscopy and Parity Violation
The simple, rigid structure of bromochlorofluoromethane makes it an ideal candidate for

chiroptical studies, particularly Vibrational Circular Dichroism (VCD) and Electronic Circular

Dichroism (ECD), which provide information about the three-dimensional arrangement of

atoms.

Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a

chiral molecule. It is highly sensitive to the absolute configuration of a molecule. The VCD

spectrum of bromochlorofluoromethane has been a subject of both experimental and

theoretical studies, helping to assign its absolute configuration.[8][9][10]

Experimental Protocol: VCD Spectroscopy

Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module,

which includes a photoelastic modulator (PEM) to modulate the polarization of the IR beam

between left and right circular states, and a synchronous detector.

Sample Preparation: The sample can be a neat liquid, a solution in an achiral solvent, or a

gas. For a volatile compound like CHBrClF, gas-phase measurements are common. The

sample is placed in a suitable IR cell with windows transparent to IR radiation (e.g., KBr or

BaF₂).

Data Acquisition: a. An FTIR spectrum is collected to identify the vibrational bands of

interest. b. The VCD spectrum is then acquired by measuring the difference in absorbance

(AL - AR) as a function of wavenumber. c. Multiple scans are averaged to improve the signal-

to-noise ratio, as VCD signals are typically several orders of magnitude smaller than the

absorbance signals.

Data Analysis: The experimental VCD spectrum is compared with theoretical spectra

calculated using quantum chemistry methods (e.g., Density Functional Theory) for a known
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enantiomer (e.g., R-CHBrClF). A match between the experimental and calculated spectra

allows for the unambiguous determination of the sample's absolute configuration.

The general experimental setup for VCD is illustrated in the following diagram.

Schematic of a VCD Spectroscopy Experiment
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Modulator (PEM)
(45° to Polarizer)

Linearly Polarized IR

Chiral Sample
(e.g., CHBrClF)

Modulated L/R
Circularly Polarized IR

Detector

Transmitted IR

FTIR Spectrometer
& Computer

Signal

Click to download full resolution via product page

Caption: Simplified workflow for a Vibrational Circular Dichroism (VCD) experiment.
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Parity Violation
In physics, parity is a fundamental symmetry that was once thought to be universally

conserved. However, it was discovered that the weak nuclear force violates parity, meaning it

distinguishes between left and right.[11][12] This has a profound, albeit tiny, consequence for

chemistry: enantiomers are not truly energetically equivalent.[11] The weak force induces a

minuscule energy difference between them, known as the Parity Violating Energy Difference

(PVED).

Bromochlorofluoromethane is a key target for the first experimental measurement of this PVED.

[4] Theoretical calculations predict that the S-enantiomer is slightly more stable than the R-

enantiomer.[4] Detecting this energy difference is a major experimental challenge but would

provide a crucial link between particle physics and molecular chemistry.

The conceptual basis of parity violation in chiral molecules is outlined below.

Concept of Parity Violation in Chiral Molecules

Electromagnetic Interaction (Parity Conserving)

Electroweak Interaction (Parity Violating)

(R)-Enantiomer (S)-EnantiomerE(R) = E(S)

(R)-Enantiomer (S)-Enantiomer

E(R) ≠ E(S)
ΔE_PVED ≈ 10⁻¹⁶ eV

The weak nuclear force introduces a tiny
energy difference (PVED) between enantiomers,
making one slightly more stable than the other.

Click to download full resolution via product page

Caption: Parity violation from the weak force breaks the exact energy degeneracy of

enantiomers.

Conclusion
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Bromochlorofluoromethane, while structurally simple, is a molecule of profound importance. It

serves as a tangible model for the abstract concept of chirality and has been a critical tool for

advancing experimental techniques in enantiomeric resolution and chiroptical spectroscopy. Its

central role in the ongoing search for experimental evidence of parity violation at the molecular

level places it at the exciting interface of chemistry and fundamental physics. This guide has

provided a technical overview of its synthesis, properties, and the experimental methodologies

crucial to its study, underscoring its status as a truly prototypical chiral molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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